Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride
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Overview
Description
Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo-dioxolo core, followed by the introduction of the oxepin ring. The methanamine group is then added, and finally, the compound is chlorinated and converted to its hydrochloride salt form. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, possibly acting as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:
- Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin derivatives
- Methanamine derivatives
- Chlorinated heterocycles
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
CAS No. |
84646-83-3 |
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Molecular Formula |
C20H23Cl2NO3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C20H22ClNO3.ClH/c1-3-22(4-2)12-18-24-19-14-7-5-6-8-16(14)23-17-10-9-13(21)11-15(17)20(19)25-18;/h5-11,18-20H,3-4,12H2,1-2H3;1H |
InChI Key |
BKIURLXIJVESOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1OC2C(O1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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